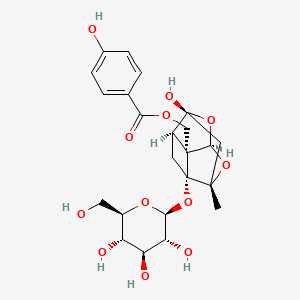
Oxypaeoniflorin
Overview
Description
Oxypaeoniflorin is a natural product derived from Radix Paeoniae Rubra and Radix Paeoniae Alba . It is a monoterpene glycoside compound and is considered an antioxidant . It has been found to have neuroprotective and anti-inflammatory effects .
Molecular Structure Analysis
Oxypaeoniflorin has a molecular formula of C23H28O12 and a molecular weight of 496.46 . It is a white powder and its structure includes a number of functional groups including a glucopyranosyloxy group .Chemical Reactions Analysis
The chemical reactions involving Oxypaeoniflorin are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
Oxypaeoniflorin is a white powder with a molecular weight of 496.46 . It has a density of 1.7±0.1 g/cm3 . Its boiling point is 737.1±60.0 °C and its flash point is 254.6°C .Scientific Research Applications
Anti-Aging and Antioxidant Properties
Oxypaeoniflorin is found in the root bark of Paeonia suffruticosa (Cortex Moutan), and it has been shown to have significant antioxidant and anti-aging activities . The extracts of Cortex Moutan, which contain Oxypaeoniflorin, have been found to increase the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and reduce the content of malondialdehyde (MDA), which are all key markers of antioxidant activity .
Anti-Inflammatory and Pain Relief
Oxypaeoniflorin has been reported to have potential against inflammation and oxidative stress . A study evaluated the potential of Oxypaeoniflorin against Freund complete adjuvant (FCA)-induced inflammatory pain in experimental arthritic rats . The results showed that Oxypaeoniflorin treatment diminished arthritic pain reflected by amelioration of hyperalgesia and allodynia .
Treatment of Rheumatoid Arthritis
Oxypaeoniflorin has been found to exert its antiarthritic property through inhibition of the nuclear factor-kappa beta (NF-κB)/IκBα pathway to downregulate the activation of pro-inflammatory cytokines and inflammatory mediator . This leads to the amelioration of arthritic inflammation and pain .
Pharmacokinetics
Studies have demonstrated that the volume of distribution (Vz) and the mean residence time (MRT) of Oxypaeoniflorin increased in rats with chronic ischemic renal disease (CIR) compared to normal rats . This suggests that the pharmacokinetics of Oxypaeoniflorin can be influenced by disease states .
Potential Source of Pharmaceutical Intermediates
Oxypaeoniflorin is one of the predominant compounds in the extracts of Cortex Moutan . These extracts could potentially be used as a source of pharmaceutical intermediates .
Mechanism of Action
Target of Action
Oxypaeoniflorin, a natural product derived from Radix Paeoniae Rubra and Radix Paeoniae Alba, has been found to have protective effects on advanced glycation end product-induced damage in mesangial cells
Mode of Action
Oxypaeoniflorin’s mode of action is complex and involves multiple pathways. It has been reported to inhibit the activity of NF-κB and expression of NF-κB p65 through blocking phosphorylation of IκBa, thus affecting the proliferation of human gastric cell SGC-7901 and Melanoma A375 . It also down-regulates the expressions of mitochondrial membrane potential-9 (MMP-9) and extracellular-regulated protein kinases (ERK) in HepG2 and Bel-7402 cells but up-regulates the expression of E-cad .
Biochemical Pathways
Oxypaeoniflorin is a monoterpene glycoside, and its biosynthesis pathway can be divided into three stages. The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .
Pharmacokinetics
The pharmacokinetic characteristics of Oxypaeoniflorin have been studied in cerebral ischemia–reperfusion (CIR) rats and normal rats . The parameters calculated include the half-life (t1/2), the area under curve of the concentration–time (AUC), the mean residence time (MRT), apparent volume of distribution (Vz), and the clearance (CL). The Vz of Oxypaeoniflorin, the t1/2 of Oxypaeoniflorin, and the MRT of Oxypaeoniflorin increased in the CIR rats versus the normal rats .
Result of Action
Oxypaeoniflorin has been found to have a variety of effects at the molecular and cellular level. It has been reported to have promising anticancer activities on diverse tumors/cancers (e.g., liver cancer, gastric cancer, breast cancer, lung cancer, pancreatic cancer, colorectal cancer, glioma, bladder cancer, and leukemia) . It inhibits tumor cell proliferation and neovascularization, induces apoptosis, and inhibits tumor invasion and metastasis .
Action Environment
The action of Oxypaeoniflorin can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the paeoniflorin content . These factors can potentially influence the action, efficacy, and stability of Oxypaeoniflorin.
Safety and Hazards
Future Directions
The limited understanding of the biosynthesis pathway of Oxypaeoniflorin has restricted its production by synthetic biology . Future research is suggested to focus on further in vitro and in vivo therapeutic studies, pharmacokinetics studies, new pharmaceutical formulations for target transport, possible interaction with allopathic drugs, and quality evaluation, toxicity, and safety data in humans .
properties
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHVXNVDFYXLIL-WRJNSLSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxypaeoniflora | |
CAS RN |
39011-91-1 | |
| Record name | Oxypaeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39011-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypaeoniflora | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039011911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXYPAEONIFLORA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A7O4NBD5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



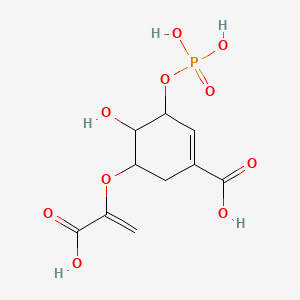
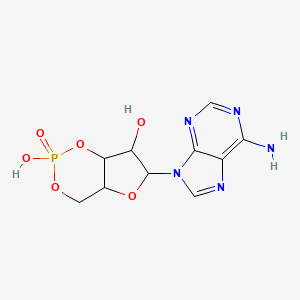
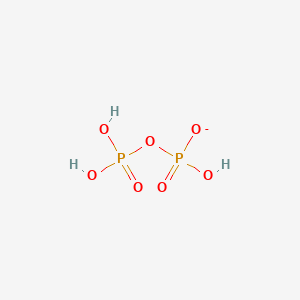

![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)
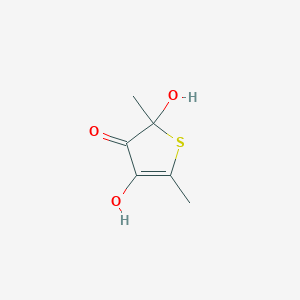
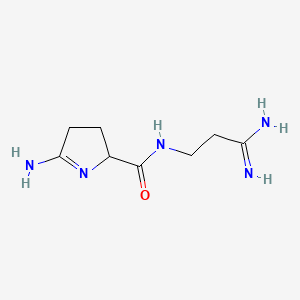
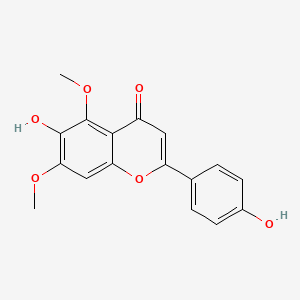
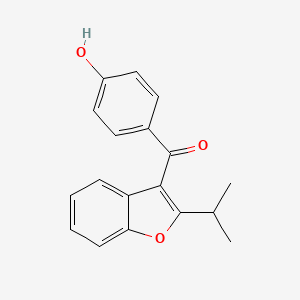

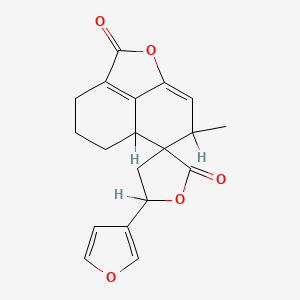
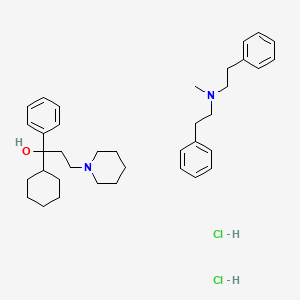
![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)
